molecular formula C20H16BrCl2N3S B2875265 N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393825-42-8

N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2875265
CAS No.: 393825-42-8
M. Wt: 481.23
InChI Key: BWAIEYZHPMDWCI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic small molecule characterized by a pyrrolo[1,2-a]pyrazine core substituted with a 3-bromophenyl group at the N-position and a 2,4-dichlorophenyl moiety at the 1-position.

Properties

IUPAC Name

N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrCl2N3S/c21-13-3-1-4-15(11-13)24-20(27)26-10-9-25-8-2-5-18(25)19(26)16-7-6-14(22)12-17(16)23/h1-8,11-12,19H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAIEYZHPMDWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs share the pyrrolo[1,2-a]pyrazine backbone but differ in substituent groups, which critically influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Substituent and Functional Group Comparison

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide 3-bromophenyl (N), 2,4-dichlorophenyl (1) Carbothioamide, Halogens ~477.3 (calculated)
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 2,6-diethylphenyl (N), 4-pyridinyl (1) Carbothioamide, Pyridine ~434.5 (reported)

Key Observations:

In contrast, the 2,6-diethylphenyl and 4-pyridinyl substituents in the analog prioritize lipophilicity and π-π stacking interactions, respectively . The carbothioamide group is conserved across analogs, suggesting shared mechanisms of action (e.g., thiol-mediated redox modulation or kinase inhibition).

Biological Implications: Halogenated aryl groups (Br, Cl) are associated with improved metabolic stability and target affinity in drug design, whereas pyridinyl groups (as in the analog) may enhance solubility and CNS penetration.

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